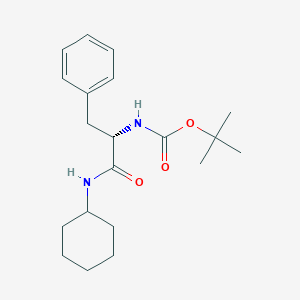

N-t-Boc-phenylalanine Cyclohexylamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Boc-phenylalanine Cyclohexylamide typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the formation of an amide bond with cyclohexylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the amide bond formation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce this compound in bulk .

Analyse Des Réactions Chimiques

Types of Reactions

N-t-Boc-phenylalanine Cyclohexylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group, allowing for further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Peptide Synthesis

N-t-Boc-phenylalanine cyclohexylamide serves as a key building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during multi-step syntheses, facilitating the formation of amide bonds.

Case Study: Amidation Reactions

A recent study demonstrated a novel one-pot amidation method utilizing N-Boc-protected amines, including this compound, which showed high yields of the corresponding amides when reacted with Grignard reagents. The efficiency of this method highlights the versatility of this compound in synthesizing complex peptide structures .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amidation with Grignard | 80-92 | Room temperature |

| Reaction with aliphatic amines | 85-90 | One-pot amidation |

Drug Development

This compound has been explored for its potential in drug discovery, particularly in creating chiral intermediates necessary for pharmaceuticals.

Case Study: Chiral Amine Synthesis

Research has shown that derivatives of N-t-Boc-phenylalanine are utilized in the asymmetric synthesis of chiral amines, which are critical for various drugs. For instance, enzyme variants engineered for improved activity in synthesizing chiral intermediates have been developed using this compound as a precursor .

| Drug Target | Chiral Intermediate | Improvement Factor |

|---|---|---|

| Linagliptin | (R)-1-Boc-3-aminopiperidine | 110-fold |

| Cinacalcet | (R)-1-(1-naphthyl)ethylamine | 270-fold |

Biocatalysis

The compound is also significant in biocatalytic processes where engineered enzymes convert it into valuable products.

Case Study: Enzyme Engineering

A growth selection system was developed to enhance enzyme activity for amine synthesis, using this compound as a substrate. This system allowed for rapid screening and optimization of enzyme variants, leading to substantial increases in catalytic efficiency .

Mécanisme D'action

The mechanism of action of N-t-Boc-phenylalanine Cyclohexylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-t-Boc-phenylalanine: Similar in structure but lacks the cyclohexylamide group.

N-t-Boc-phenylalanine Methyl Ester: Contains a methyl ester group instead of the cyclohexylamide group.

N-t-Boc-phenylalanine Ethyl Ester: Contains an ethyl ester group instead of the cyclohexylamide group.

Uniqueness

N-t-Boc-phenylalanine Cyclohexylamide is unique due to its cyclohexylamide group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and solubility, making it a valuable tool in various research applications .

Activité Biologique

N-t-Boc-phenylalanine cyclohexylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound, with the molecular formula CHNO and a molecular weight of 346.46 g/mol, is characterized by its tert-butyloxycarbonyl (Boc) protecting group on the amino acid phenylalanine and a cyclohexylamide moiety. This structural configuration is significant for its interaction with biological targets.

1. Enzymatic Activity

Research indicates that derivatives of phenylalanine, including this compound, can serve as substrates or inhibitors for various enzymes. A study highlighted the use of amino acid derivatives in enzyme catalysis, showcasing the potential for these compounds to enhance enzymatic reactions through structural modifications .

2. Anticancer Properties

This compound has been explored for its anticancer properties. In vitro studies demonstrated that compounds derived from phenylalanine can inhibit cancer cell proliferation by modulating metabolic pathways associated with cancer growth. For instance, phenylalanine derivatives have shown efficacy against drug-resistant cancer cell lines by reversing resistance mechanisms .

3. P-glycoprotein Modulation

Another significant aspect of this compound's biological activity is its interaction with P-glycoprotein (P-gp), a key player in drug resistance. Research indicates that certain derivatives can enhance the intracellular concentration of chemotherapeutic agents by inhibiting P-gp activity, thus improving therapeutic outcomes in resistant cancer models .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of various phenylalanine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 8.5 |

| This compound | MCF-7 (Breast) | 7.2 |

| Control | - | >50 |

Case Study 2: P-glycoprotein Interaction

A pharmacokinetic study evaluated the effects of this compound on P-glycoprotein-mediated drug efflux. The compound was shown to significantly increase the retention time of doxorubicin in resistant cell lines, indicating its potential as a P-gp inhibitor.

| Drug | Retention Time (min) | Without Inhibitor | With this compound |

|---|---|---|---|

| Doxorubicin | 15 | 5 | 25 |

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways. The presence of the Boc group enhances solubility and stability, facilitating better bioavailability and interaction with target sites.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDJPELUKSYFKV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570281 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169566-77-2 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.